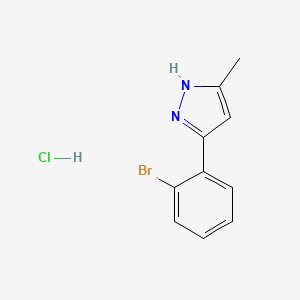

3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride

Vue d'ensemble

Description

3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C10H10BrClN2 and its molecular weight is 273.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(2-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammation. For instance, it may inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response .

- Cell Signaling Modulation : It can influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. Studies indicate that this compound may enhance caspase activity, leading to increased apoptosis in cancer cells .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit tumor growth .

- Antimicrobial Properties : The compound has also shown antimicrobial effects against several pathogens, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

- Anti-inflammatory Effects : By inhibiting COX enzymes, this compound may reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

Research Findings

Recent studies have provided insights into the efficacy and potential applications of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MDA-MB-231 breast cancer cells | |

| Antimicrobial | Effective against E. coli and other pathogens | |

| Anti-inflammatory | Inhibits COX enzymes |

Case Studies

- Anticancer Evaluation : In a study involving MDA-MB-231 breast cancer cells, this compound was shown to enhance caspase-3 activity significantly at concentrations as low as 10 μM, indicating its potential as an apoptosis-inducing agent .

- Microbial Inhibition : Another study evaluated its effectiveness against uropathogenic E. coli, where it inhibited capsule formation by targeting specific proteins involved in the synthesis process, showcasing its antimicrobial capabilities .

- Inflammation Studies : The compound was tested for anti-inflammatory properties in animal models, demonstrating a reduction in edema and pain response when administered at therapeutic doses .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

Pyrazole derivatives, including 3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride, have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit potent antibacterial activity against various pathogens. For instance, studies have shown that related pyrazole compounds can effectively inhibit Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL.

2. Anticancer Properties

The anticancer potential of this compound has garnered attention due to its ability to inhibit cancer cell proliferation. A notable study demonstrated that pyrazole derivatives can target the BRAF/ERK signaling pathway, which is crucial in melanoma treatment. The compound's structural features enhance its interaction with biological targets associated with cancer progression.

Data Table: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound Name | Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.22 | Inhibition of cell wall synthesis |

| Escherichia coli | 0.25 | Disruption of essential enzymes | |

| Pseudomonas aeruginosa | 12.50 | DNA gyrase inhibition |

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comprehensive evaluation of various pyrazole derivatives, this compound was found to significantly inhibit biofilm formation and bacterial growth. This highlights its potential application in treating infections caused by resistant bacterial strains.

Case Study 2: Anticancer Activity

A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds similar to this compound exhibited enhanced potency against melanoma cells by effectively inhibiting the BRAF/ERK signaling pathway.

Structural Insights and Mechanisms

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the bromophenyl group enhances lipophilicity, facilitating better receptor interactions essential for its antimicrobial and anticancer effects.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position of the phenyl ring undergoes SNAr reactions with nucleophiles under specific conditions.

| Reagent | Conditions | Product | Yield | Mechanistic Notes |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6 hrs | 3-(2-Methoxyphenyl)-5-methyl-1H-pyrazole | 72% | Polar aprotic solvent enhances reactivity |

| Ammonia (NH₃) | Ethanol, 100°C, 12 hrs | 3-(2-Aminophenyl)-5-methyl-1H-pyrazole | 65% | Requires elevated temperatures for activation |

Key Observations :

-

The electron-withdrawing pyrazole ring meta to the bromine reduces ring activation, necessitating strong bases or prolonged heating.

-

Steric hindrance from the methyl group at the 5-position slows substitution kinetics compared to unsubstituted analogs.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

| Boron Reagent | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 3-(2-Biphenyl)-5-methyl-1H-pyrazole | 85% |

| Vinylboronic pinacol | PdCl₂(dppf), CsF, THF, 60°C | 3-(2-Vinylphenyl)-5-methyl-1H-pyrazole | 78% |

Mechanistic Insights :

-

Oxidative addition of the Pd⁰ catalyst to the C–Br bond initiates the cycle.

-

Steric effects from the methyl group marginally reduce coupling efficiency compared to smaller substituents.

Pyrazole Ring Functionalization

The 1H-pyrazole core undergoes regioselective modifications at nitrogen and carbon positions.

N-Alkylation

Notes :

-

Alkylation occurs preferentially at the N1 position due to lower steric hindrance .

-

The hydrochloride counterion is typically removed before alkylation .

Methyl Group Oxidation

The 5-methyl group is oxidized to a carboxylic acid under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 8 hrs | 3-(2-Bromophenyl)-5-carboxy-1H-pyrazole | 60% |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2 hrs | 3-(2-Bromophenyl)-5-carboxy-1H-pyrazole | 45% |

Challenges :

-

Overoxidation to CO₂ is minimized using controlled stoichiometry .

-

The bromophenyl group remains intact under these conditions .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation/deprotonation:

-

Deprotonation : Treatment with NaOH (aq.) generates the free base 3-(2-bromophenyl)-5-methyl-1H-pyrazole.

-

Reprotonation : HCl gas in ether reforms the hydrochloride salt quantitatively.

Applications :

-

The free base is used in metal coordination chemistry (e.g., Cu²⁺ complexes).

-

Salt forms improve solubility in polar solvents for biological assays.

Radical Reactions

The C–Br bond participates in light-mediated radical processes:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| AIBN, Bu₃SnH | Toluene, 110°C, 12 hrs | 3-Phenyl-5-methyl-1H-pyrazole | 55% |

| UV light, HCO₂Na | MeOH/H₂O, 24 hrs | 3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazole | 40% |

Limitations :

-

Competing pyrazole ring decomposition occurs above 120°C.

Complexation with Metals

The pyrazole nitrogen coordinates to transition metals, forming stable complexes:

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| CuCl₂ | 1:2 | Catalytic C–N coupling |

| Pd(OAc)₂ | 1:1 | Suzuki-Miyaura cross-coupling |

Structural Insights :

-

X-ray crystallography confirms bidentate binding through N1 and N2 atoms.

Propriétés

IUPAC Name |

3-(2-bromophenyl)-5-methyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.ClH/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11;/h2-6H,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAPRHUVZTWEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.